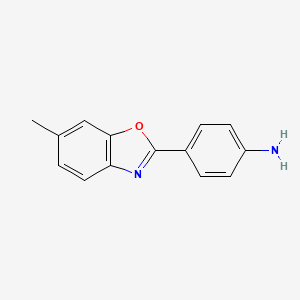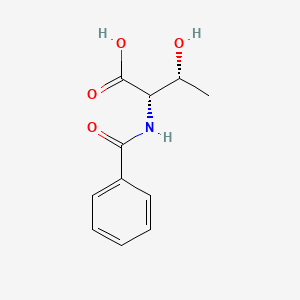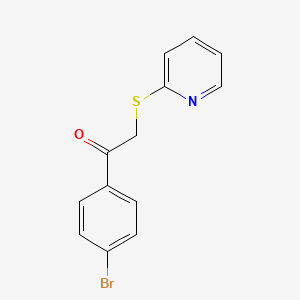
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone is an organic compound that features a bromophenyl group and a pyridinylthio group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with pyridine-2-thiol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-(pyridin-2-ylthio)ethanone
- 1-(4-Fluorophenyl)-2-(pyridin-2-ylthio)ethanone
- 1-(4-Methylphenyl)-2-(pyridin-2-ylthio)ethanone
Comparison: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
Eigenschaften
CAS-Nummer |
5898-19-1 |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20) |
InChI-Schlüssel |
LVDCIFZWIXIYMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
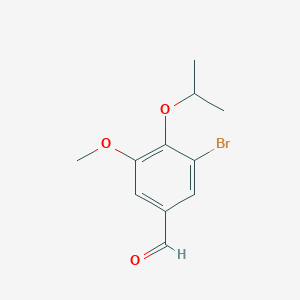


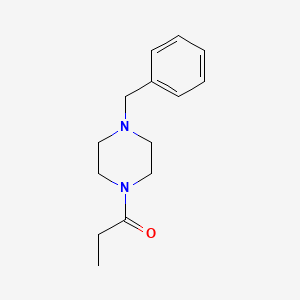
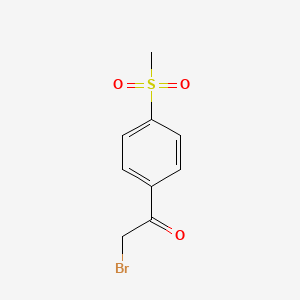

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)
